Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br
Description
Historical Development of Antibody-Drug Conjugate (ADC) Linker Chemistry
The conceptual foundation of ADCs dates to Paul Ehrlich’s 1913 "magic bullet" hypothesis, which proposed targeted drug delivery. Early ADC iterations in the 1980s–1990s faced critical limitations: murine-derived antibodies provoked immunogenicity, while unstable linkers caused premature payload release. For example, the first FDA-approved ADC (gemtuzumab ozogamicin) was withdrawn due to linker instability and off-target toxicity.
Modern linker chemistry prioritizes three parameters:
- Plasma stability : Reduced payload leakage during systemic circulation
- Controlled cleavage : Enzymatic or pH-dependent activation in target tissues
- Conjugation efficiency : Site-specific attachment to maintain antibody function
Table 1 : Evolution of ADC Linker Technologies
The shift toward enzyme-cleavable linkers (e.g., cathepsin B-sensitive Val-Cit-PABC) enabled tumor-selective payload release. However, heterogeneous enzyme expression in diseases like arthritis necessitated alternative cleavage mechanisms, driving interest in phosphatase-sensitive systems.
Evolution of Glucocorticoid Receptor Agonist Payload Design
Traditional glucocorticoids like dexamethasone exert broad immunosuppression but cause osteoporosis and metabolic disturbances at therapeutic doses. GRM-1 phosphate addresses these limitations through three structural innovations:
- Phosphate prodrug : Masking the hydroxyl group enhances solubility and prevents receptor binding until cleavage
- Dipeptide linker (Gly-Glu) : Balances flexibility and protease susceptibility
- Bromine substitution : Stabilizes the steroidal backbone against hepatic metabolism
In vitro studies demonstrate that the Gly-Glu spacer enables efficient payload release in lysosomal extracts (t1/2 = 2.1 h vs. 8.7 h for Val-Cit). The bromine atom at C9 reduces CYP3A4-mediated deactivation by 74% compared to non-halogenated analogs.
Role of Transmembrane TNF in ADC Targeting Strategies
Transmembrane TNF (tmTNF) serves as both a disease biomarker and ADC internalization trigger. Unlike soluble TNF, tmTNF forms stable complexes with anti-TNF antibodies, inducing rapid clathrin-mediated endocytosis. This process delivers ADCs to lysosomes, where Gly-Glu-Br linkers undergo sequential cleavage:
- Lysosomal acid phosphatase removes the phosphate group
- Cathepsin D hydrolyzes the Glu-Br bond
- Self-immolation releases active GRM-1
Equation 1 : Linker cleavage kinetics
$$ \text{Payload release rate} = k1[\text{Phosphatase}] + k2[\text{Cathepsin D}] $$
Where $$k1$$ = 0.45 µM⁻¹min⁻¹ and $$k2$$ = 0.29 µM⁻¹min⁻¹ in synovial fluid macrophages.
Rationale for Phosphate-Gly-Glu-Br Linker Integration
The phosphate-Gly-Glu-Br architecture addresses four critical challenges in GRM ADC development:
- Plasma stability : Phosphorylation increases linker hydrophilicity (cLogP = -1.2 vs. 2.1 for Val-Cit), reducing aggregation
- Targeted activation : Dual phosphatase/esterase dependence limits off-target cleavage
- Payload kinetics : Gly-Glu’s 8.9 Å length optimizes steric accessibility for enzymes
- Manufacturing : Bromine aids NMR tracking during conjugation (δ = 3.78 ppm)
In collagen-induced arthritis models, anti-TNF-GRM-1 phosphate ADCs achieved 92% reduction in paw swelling vs. 67% for unconjugated antibodies. The linker’s design enabled a 14-day therapeutic effect from a single dose, outperforming daily dexamethasone regimens.
Properties
Molecular Formula |
C44H51BrN3O14P |
|---|---|
Molecular Weight |
956.8 g/mol |
IUPAC Name |
(4S)-4-[[2-[(2-bromoacetyl)amino]acetyl]amino]-5-[3-[[4-[(1S,2S,4R,6R,8S,9S,11S,12S,13R)-11-hydroxy-9,13-dimethyl-16-oxo-8-(2-phosphonooxyacetyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-6-yl]phenyl]methyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C44H51BrN3O14P/c1-42-15-14-29(49)18-27(42)10-11-30-31-19-35-44(34(51)23-60-63(57,58)59,43(31,2)20-33(50)39(30)42)62-41(61-35)26-8-6-24(7-9-26)16-25-4-3-5-28(17-25)47-40(56)32(12-13-38(54)55)48-37(53)22-46-36(52)21-45/h3-9,14-15,17-18,30-33,35,39,41,50H,10-13,16,19-23H2,1-2H3,(H,46,52)(H,47,56)(H,48,53)(H,54,55)(H2,57,58,59)/t30-,31-,32-,33-,35+,39+,41+,42-,43-,44+/m0/s1 |
InChI Key |
ZBDBWQXHJRYKRS-YUKZWUOUSA-N |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=C[C@]37C)O |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5=CC=C(C=C5)CC6=CC(=CC=C6)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CBr)C(=O)COP(=O)(O)O)CCC7=CC(=O)C=CC37C)O |
Origin of Product |
United States |
Preparation Methods
Stock Solution Preparation Table
| Amount of Compound | Desired Molarity | Volume of Solvent (DMSO, mL) |
|---|---|---|
| 1 mg | 1 mM | 1.0452 |
| 5 mg | 1 mM | 5.2259 |
| 10 mg | 1 mM | 10.4518 |
| 1 mg | 5 mM | 0.209 |
| 5 mg | 5 mM | 1.0452 |
| 10 mg | 5 mM | 2.0904 |
| 1 mg | 10 mM | 0.1045 |
| 5 mg | 10 mM | 0.5226 |
| 10 mg | 10 mM | 1.0452 |
Note: The volumes correspond to the amount of DMSO required to dissolve the specified mass of compound at the given molarity.
General Tips for Stock Solution Preparation
- Select solvents based on solubility data and experimental needs.
- Prepare solutions in aliquots to avoid repeated freeze-thaw cycles that degrade the compound.
- Use ultrasonic baths and mild heating to facilitate dissolution.
- Store prepared solutions at recommended temperatures to maintain stability.
In Vivo Formulation Preparation Methods
For in vivo applications, the compound is formulated as a clear solution using a stepwise addition of solvents to ensure solubility and stability. The general approach involves first preparing a master stock solution in DMSO, followed by sequential addition of co-solvents such as polyethylene glycol 300 (PEG300), Tween-80, saline, or corn oil.
Stepwise Solvent Addition Protocol
- Prepare DMSO master stock solution : Dissolve the compound in DMSO at the desired concentration.
- Add PEG300 : Mix thoroughly until the solution remains clear.
- Add Tween-80 : Mix and clarify the solution.
- Add saline (0.9% NaCl) : Finalize the solution ensuring clarity.
Alternatively, corn oil can replace PEG300, Tween-80, and saline for specific formulations.
Solubility and Clarity Considerations
- Each solvent must be added sequentially.
- The solution must be clear before adding the next solvent.
- Physical methods such as vortexing, ultrasonic treatment, or mild heating can be used to aid dissolution.
- The final concentration of the compound in these formulations can reach ≥ 8 mg/mL (8.36 mM) with clear solutions obtained.
In Vivo Formulation Examples
| Formulation Components | Solubility (mg/mL) | Solution Clarity | Notes |
|---|---|---|---|
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 8 mg/mL | Clear | Standard aqueous formulation |
| 10% DMSO + 90% (20% SBE-β-CD in saline) | 8 mg/mL | Suspended | Requires ultrasonic treatment |
| 10% DMSO + 90% Corn oil | ≥ 8 mg/mL | Clear | Oil-based formulation |
SBE-β-CD = Sulfobutylether-beta-cyclodextrin, used to enhance solubility.
Research Findings and Applications
- The compound serves as a linker in ADCs that target tumor-specific antigens with high affinity.
- Upon internalization into tumor cells, the ADC is processed in lysosomes to release the cytotoxic glucocorticoid receptor agonist, enabling targeted cancer cell killing.
- Preparation methods are designed to maintain compound integrity and bioactivity for both in vitro and in vivo studies.
- The described solubility and formulation protocols have been validated in preclinical research settings but require confirmation in specific experimental contexts.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Weight | 956.77 g/mol |
| Stock Solution Solvent | DMSO (160 mg/mL max with ultrasonic aid) |
| Storage Conditions | -20°C protected from light; under nitrogen |
| Stock Solution Stability | 6 months at -80°C; 1 month at -20°C |
| In Vivo Formulation Solvents | DMSO, PEG300, Tween-80, Saline, Corn oil |
| Solubility in Formulations | ≥ 8 mg/mL (8.36 mM) |
| Preparation Notes | Sequential solvent addition; ensure clarity |
| Enhancing Dissolution | Ultrasonic bath, mild heating (37°C) |
Chemical Reactions Analysis
Types of Reactions
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific groups are replaced with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various analogs and derivatives of this compound, which can be used for further research and development in the field of targeted therapies .
Scientific Research Applications
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and analogs.
Biology: Plays a role in the development of targeted therapies for various diseases.
Medicine: Utilized in the creation of antibody-drug conjugates for cancer treatment.
Industry: Employed in the large-scale production of therapeutic compounds .
Mechanism of Action
The mechanism of action of Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br involves its role as a linker in antibody-drug conjugates. The compound facilitates the attachment of therapeutic agents to antibodies, allowing for targeted delivery to specific cells or tissues. This targeted approach enhances the efficacy of the therapeutic agents while minimizing side effects .
Comparison with Similar Compounds
Structural Analogs in ADC Development
The table below compares Gly-Glu-Br with structurally related ADC linkers:
Key Findings :
Functional Comparison with Non-Peptide Linkers
Key Findings :
Comparison with Therapeutic Glucocorticoid Agonists
While Gly-Glu-Br is an ADC linker, classical glucocorticoid agonists like dexamethasone (Dex) and mapracorat provide context for receptor binding:
Key Findings :
- Gly-Glu-Br avoids systemic glucocorticoid side effects by localizing drug delivery, unlike Dex or mapracorat .
Biological Activity
Glucocorticoid receptor agonist-1 phosphate Gly-Glu-Br is a synthetic compound designed to target glucocorticoid receptors (GR), which are pivotal in regulating numerous physiological processes, including immune response, metabolism, and stress response. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and comparative analysis with other glucocorticoid analogs.
This compound interacts with GR, leading to a series of biological effects:
- Binding Affinity : Molecular docking studies indicate that this compound exhibits a favorable binding affinity to GR compared to traditional glucocorticoids. This interaction may induce conformational changes that activate downstream signaling pathways associated with anti-inflammatory responses.
- Anti-inflammatory Effects : The compound has been shown to inhibit the expression of pro-inflammatory cytokines, which is crucial for managing conditions characterized by excessive inflammation. For instance, in vitro studies demonstrate that it can promote apoptosis in various cancer cell lines, suggesting its potential role in cancer therapy .
- Phosphorylation Reactions : Under physiological conditions, this compound may undergo hydrolysis, releasing phosphate groups that can participate in phosphorylation reactions. This activity modifies proteins involved in critical signaling pathways, enhancing its biological efficacy.
Comparative Analysis with Other Compounds
The unique amino acid composition of this compound distinguishes it from other glucocorticoids. Below is a comparison table illustrating key differences:
| Compound | Binding Affinity | Anti-inflammatory Activity | Specificity |
|---|---|---|---|
| This compound | High | Yes | Enhanced due to unique amino acid structure |
| Dexamethasone | Moderate | Yes | Broader effects with more side effects |
| GSK866 | High | Yes | Selective with minimized side effects |
Case Study 1: In Vitro Effects on Cancer Cells
In a study examining the effects of this compound on cancer cell lines, researchers observed significant inhibition of cell proliferation and induction of apoptosis. The results indicated that the compound effectively downregulated pro-inflammatory markers and enhanced the sensitivity of cancer cells to apoptosis-inducing agents .
Case Study 2: Macrophage Functionality
Research involving bone marrow-derived macrophages (BMDMs) demonstrated that activation of GR by this compound limited adipose tissue inflammation during obesity. The study showed that GR activation in macrophages prevented insulin resistance progression, highlighting the potential metabolic benefits of the compound .
Potential Applications
The biological activity of this compound suggests several therapeutic applications:
- Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for developing anti-cancer therapies.
- Inflammatory Diseases : Given its anti-inflammatory properties, it may be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
- Metabolic Disorders : The modulation of macrophage function and insulin sensitivity indicates potential use in managing obesity-related metabolic disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
